molecular formula C18H23N3O6 B11014845 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-5-oxopyrrolidine-3-carboxamide

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11014845
M. Wt: 377.4 g/mol
InChI Key: SUWWLCKSKXKWKK-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a benzodioxin ring, a pyrrolidine ring, and various functional groups

Preparation Methods

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-5-oxopyrrolidine-3-carboxamide involves multiple steps, starting with the preparation of the benzodioxin ring. The benzodioxin ring can be synthesized through the reaction of catechol with ethylene glycol in the presence of an acid catalyst. The resulting benzodioxin is then subjected to further reactions to introduce the pyrrolidine ring and other functional groups. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

    Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments in the presence of water and an acid or base catalyst.

Scientific Research Applications

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound may be used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-5-oxopyrrolidine-3-carboxamide can be compared with similar compounds, such as:

    1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone: This compound shares the benzodioxin ring but lacks the pyrrolidine ring and other functional groups.

    1,4-Benzodioxin, 2,3-dihydro-: This compound has a similar benzodioxin ring structure but differs in its overall molecular composition.

    1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carbonitrile: This compound has a similar benzodioxin ring but includes a cyclopentane ring and a nitrile group.

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H23N3O6

Molecular Weight

377.4 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(2-methoxyethylamino)-2-oxoethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H23N3O6/c1-25-5-4-19-16(22)10-20-18(24)12-8-17(23)21(11-12)13-2-3-14-15(9-13)27-7-6-26-14/h2-3,9,12H,4-8,10-11H2,1H3,(H,19,22)(H,20,24)

InChI Key

SUWWLCKSKXKWKK-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)CNC(=O)C1CC(=O)N(C1)C2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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